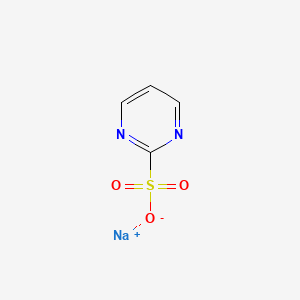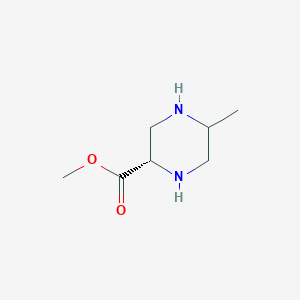![molecular formula C8H8N2O B13128320 3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)
3-Methylbenzo[d]isoxazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzo[d]isoxazol-7-amine is a heterocyclic compound with the molecular formula C8H8N2O. It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[d]isoxazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzo[d]isoxazol-7-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-Methylbenzo[d]isoxazol-7-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 7-Methylbenzo[d]isoxazol-3-amine
- Benzo[d]isoxazol-3-yl derivatives
Comparison: 3-Methylbenzo[d]isoxazol-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3 |
InChI Key |
BARPGTIDESFLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)



![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
